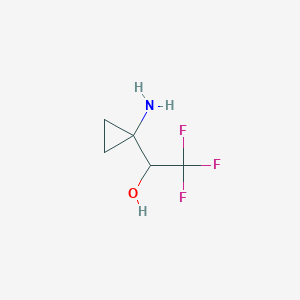
1-(1-Aminocyclopropyl)-2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclopropyl)-2,2,2-trifluoroethanol is a unique compound characterized by the presence of a cyclopropyl group attached to an amino group and a trifluoroethanol moiety
Preparation Methods
The synthesis of 1-(1-Aminocyclopropyl)-2,2,2-trifluoroethanol typically involves the cyclopropanation of suitable precursors followed by the introduction of the trifluoroethanol group. One common method involves the reaction of cyclopropylamine with trifluoroacetaldehyde under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(1-Aminocyclopropyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperature controls. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Aminocyclopropyl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways involved depend on the specific context and application.
Comparison with Similar Compounds
1-(1-Aminocyclopropyl)-2,2,2-trifluoroethanol can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: A precursor for ethylene in plants, known for its role in plant growth regulation.
1-Aminocyclopropylphosphonate: Studied for its potential applications in medicinal chemistry. The uniqueness of this compound lies in its trifluoroethanol moiety, which imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C5H8F3NO |
|---|---|
Molecular Weight |
155.12 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)3(10)4(9)1-2-4/h3,10H,1-2,9H2 |
InChI Key |
RVAMBEIPTIQXDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(C(F)(F)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















